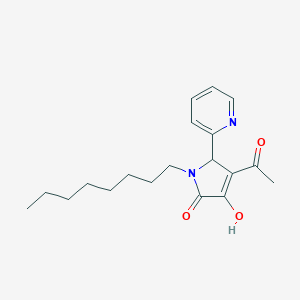
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as A-381393, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinone derivatives and has been found to exhibit analgesic and anti-inflammatory properties.
作用机制
The mechanism of action of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the modulation of the activity of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in pain and inflammation. 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to selectively activate the NOP receptor and inhibit the activity of the nociceptive pathway, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain and inflammation without causing significant side effects. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the advantages of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for the NOP receptor, which allows for targeted modulation of the nociceptive pathway. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to be effective in animal models of both acute and chronic pain, suggesting its potential utility in the treatment of a wide range of pain conditions. However, one of the limitations of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its limited availability and high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective NOP receptor agonists for the treatment of pain and inflammation. Another area of interest is the investigation of the potential therapeutic applications of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular mechanisms underlying the analgesic and anti-inflammatory effects of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which may lead to the development of novel therapeutic strategies for the treatment of pain and inflammation.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential therapeutic applications in the treatment of pain and inflammation. Its selectivity for the NOP receptor, potent analgesic and anti-inflammatory effects, and favorable pharmacokinetic profile make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 2-acetylpyridine with octanal in the presence of sodium ethoxide. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and cyclization, to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been found to exhibit analgesic properties in animal models of acute and chronic pain. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-acetyl-4-hydroxy-1-octyl-2-pyridin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-6-7-10-13-21-17(15-11-8-9-12-20-15)16(14(2)22)18(23)19(21)24/h8-9,11-12,17,23H,3-7,10,13H2,1-2H3 |
InChI 键 |
MKKVLRMRVGNZMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=N2 |
规范 SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282274.png)
![5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282277.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282289.png)